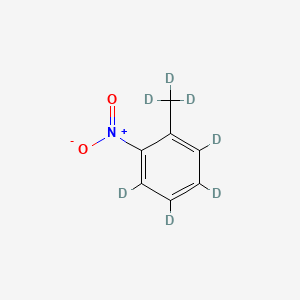

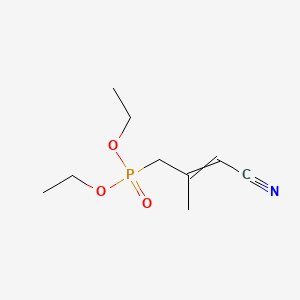

α,α,α',α'-(Tetramethyl-d12)-5-bromomethyl-1,3-benzenediacetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

α,α,α',α'-(Tetramethyl-d12)-5-bromomethyl-1,3-benzenediacetonitrile (TMBDB) is an organic compound that has been used in a variety of scientific research applications. It is a highly versatile compound with many potential uses in laboratory experiments and has been studied extensively in recent years. The compound is a derivative of 1,3-benzenediacetonitrile and has been used in a range of biochemical, physiological, and synthetic studies.

科学的研究の応用

Synthesis of Conformationally Constrained Cyclic Alpha-Amino Acid Derivatives

Research by Kotha and Brahmachary (2000) demonstrated the synthesis of cyclic alpha-amino acid derivatives under solid-liquid phase-transfer catalysis conditions. This approach involved bis-alkylation of ethyl isocyanoacetate with various alpha,alpha'-dibromo-o-xylene derivatives to yield corresponding isonitrile derivatives, which upon hydrolysis, gave amino esters. This method facilitated the preparation of electron-deficient as well as electron-rich and halogen-substituted indan-based alpha-amino acids, showcasing the versatility of halogenated intermediates in synthesizing complex amino acid structures (Kotha & Brahmachary, 2000).

Epimerization of Diastereomeric α-Amino Nitriles to Single Stereoisomers

A study by Sakurai et al. (2004) highlighted the thermal epimerization of diastereomeric α-amino nitriles in the solid state to yield single diastereomers with an (S)-configuration. This process contrasts with reactions conducted in DMSO at room temperature, which produce a 1:1 mixture of (S)- and (R)-isomers, indicating the potential of solid-state reactions in achieving stereochemical control in synthesis (Sakurai et al., 2004).

Transformation to Tetrazole Analogues of α-Amino Acids

Research by Demko and Sharpless (2002) described conditions for transforming α-aminonitriles into tetrazole analogues of α-amino acids. This reaction, involving sodium azide and catalytic zinc bromide, yields tetrazole products in high yields, illustrating an efficient route to tetrazole derivatives, which are valuable in various chemical syntheses (Demko & Sharpless, 2002).

Coordination Polymers as Heterogeneous Catalysts

Khan, Markad, and Mandal (2022) developed two Zn(II)/Cd(II) coordination polymers that serve as recyclable heterogeneous catalysts for synthesizing α-aminonitriles via the Strecker reaction under solvent-free conditions. This approach emphasizes the role of metal-based catalysts in facilitating environmentally friendly synthesis processes (Khan, Markad, & Mandal, 2022).

One-Pot Synthesis of α-Aminonitriles

A novel methodology for the one-pot synthesis of α-aminonitriles was introduced by Das et al. (2006), utilizing (bromodimethyl)sulfonium bromide as a catalyst. This efficient process combines carbonyl compounds, amines, and trimethylsilyl cyanide at room temperature, resulting in high yields and short reaction times, demonstrating the utility of halogenated reagents in facilitating multi-component reactions (Das et al., 2006).

特性

| { "Design of the Synthesis Pathway": "The synthesis of α,α,α',α'-(Tetramethyl-d12)-5-bromomethyl-1,3-benzenediacetonitrile can be achieved through a three-step reaction pathway involving the bromination of 5-methyl-1,3-benzenediacetonitrile, followed by the introduction of deuterium and then the methylation of the resulting intermediate.", "Starting Materials": ["5-methyl-1,3-benzenediacetonitrile", "Bromine", "Deuterium oxide", "Sodium deuteroxide", "Methyl iodide", "Potassium carbonate", "Tetramethylsilane", "Tetrabutylammonium bromide"], "Reaction": ["Step 1: Bromination of 5-methyl-1,3-benzenediacetonitrile using bromine in acetic acid to yield 5-bromo-1,3-benzenediacetonitrile", "Step 2: Introduction of deuterium by treating 5-bromo-1,3-benzenediacetonitrile with deuterium oxide and sodium deuteroxide in DMSO to yield α,α,α',α'-Tetramethyl-5-bromo-1,3-benzenediacetonitrile-d4", "Step 3: Methylation of the intermediate by reacting α,α,α',α'-Tetramethyl-5-bromo-1,3-benzenediacetonitrile-d4 with methyl iodide, potassium carbonate, tetrabutylammonium bromide and tetramethylsilane in DMF to yield α,α,α',α'-(Tetramethyl-d12)-5-bromomethyl-1,3-benzenediacetonitrile."] } | |

CAS番号 |

1185016-59-4 |

分子式 |

C15H17BrN2 |

分子量 |

317.292 |

IUPAC名 |

2-[3-(bromomethyl)-5-(2-cyano-1,1,1,3,3,3-hexadeuteriopropan-2-yl)phenyl]-3,3,3-trideuterio-2-(trideuteriomethyl)propanenitrile |

InChI |

InChI=1S/C15H17BrN2/c1-14(2,9-17)12-5-11(8-16)6-13(7-12)15(3,4)10-18/h5-7H,8H2,1-4H3/i1D3,2D3,3D3,4D3 |

InChIキー |

IHXHGCDOJLOZML-MGKWXGLJSA-N |

SMILES |

CC(C)(C#N)C1=CC(=CC(=C1)CBr)C(C)(C)C#N |

同義語 |

5-(Bromomethyl)-α1,α1,α3,α3-tetra(methyl-d3)-1,3-benzenediacetonitrile; 3,5-Bis(1-cyano-1-methylethyl)benzyl-d12 Bromide; 3,5-Bis(2-cyanoprop-2-yl)benzyl-d12 Bromide; 2,2’-(5-Bromomethyl)-1,3-phenylene)-bis(methylpropionitrile)-d12; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。